molecular formula C15H23NO4 B3142681 (Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine CAS No. 510723-81-6

(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine

Cat. No.: B3142681
CAS No.: 510723-81-6
M. Wt: 281.35 g/mol
InChI Key: IOTCZIWATHDQAE-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine (CAS 510723-81-6) is a tertiary amine derivative featuring a tetrahydrofuran (THF) ring linked to a methylamine group and a benzyl moiety substituted with methoxy groups at the 2, 3, and 4 positions. This compound is marketed for pharmaceutical research, with suppliers like EOS Med Chem and Santa Cruz Biotechnology offering it at ~$248 for 500 mg . Its molecular formula is C₁₅H₂₃NO₄ (molecular weight: 281.35), sharing structural similarities with other benzylamine derivatives but distinguished by its unique substitution pattern .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12/h6-7,12,16H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTCZIWATHDQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC2CCCO2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-81-6
Record name 2-Furanmethanamine, tetrahydro-N-[(2,3,4-trimethoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine, with the chemical formula C15_{15}H23_{23}N O4_4 and CAS number 121409-71-0, is a compound characterized by its unique structural features that include a tetrahydrofuran moiety and a trimethoxybenzylamine group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula: C15_{15}H23_{23}N O4_4
  • Molecular Weight: Approximately 281.35 g/mol
  • Predicted Melting Point: 127.35 °C
  • Predicted Boiling Point: 391.8 °C at 760 mmHg
  • Density: 1.1 g/cm³

Biological Activity Overview

Research on the biological activity of this compound is limited; however, studies of structurally related compounds suggest potential pharmacological effects. The trimethoxybenzylamine structure is known for its possible interactions with neurotransmitter systems, indicating a potential for neuroprotective and anti-inflammatory activities.

Potential Biological Effects

  • Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from neurotoxicity induced by various agents, suggesting that this compound may have similar properties.
  • Anti-inflammatory Activity: The compound's structural characteristics may allow it to modulate inflammatory pathways.

The precise mechanism of action for this compound has not been fully elucidated in the literature. However, it is hypothesized that its interactions with neurotransmitter receptors could play a significant role in its biological effects. Further research is necessary to identify specific receptor targets and pathways involved.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences among various compounds related to this compound:

Compound NameStructural HighlightsUnique Features
(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amineContains a furan ring and trimethoxybenzeneLacks tetrahydrofuran moiety
This compoundSimilar structure but different methoxy positioningVariability in biological activity
2-Amino-4-(3,4,5-trimethoxyphenyl)Contains an amino group directly attached to a methoxy-substituted benzeneFocused on crystal structure studies

This table emphasizes the uniqueness of this compound in terms of its functional groups and potential biological properties.

Case Studies and Research Findings

While specific case studies on this compound are sparse in academic literature, related studies provide insights into its potential applications:

  • Neuroprotective Studies : Research involving structurally similar compounds has demonstrated significant neuroprotective effects against dopaminergic neurotoxins in cell culture models. For example:
    • In vitro studies showed that certain derivatives were effective in counteracting neurotoxicity induced by agents like MPP+ and methamphetamine in neuronal cell lines .
    • These findings suggest that this compound may also exhibit protective effects against similar neurotoxic insults.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of benzylamine derivatives with structural variations influencing physicochemical and biological properties. Below is a comparative analysis:

Positional Isomers of Methoxy-Substituted Benzylamines

  • (Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine (CAS 356538-15-3) :
    • Differs in methoxy group positions (3,4,5 vs. 2,3,4), creating a symmetrical substitution pattern.
    • Similar molecular weight (281.35) and price ($248/500 mg) but may exhibit altered binding affinity due to steric and electronic effects .

Heterocyclic Modifications

  • Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine (CAS sc-331730) :
    • Substitutes THF with a pyridine ring, introducing a basic nitrogen atom. This modification may enhance hydrogen-bonding capacity and solubility .

Substituent Variations

  • (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine :
    • Features a methyl group instead of methoxy substituents, reducing polarity and possibly altering pharmacokinetic profiles .

Structural and Functional Implications

Physicochemical Properties

  • Stability : The THF ring’s saturation may confer greater oxidative stability compared to furan-containing analogs .

Tables

Table 1: Key Structural Analogs and Properties

Compound Name (CAS) Substituents/Modifications Molecular Weight Price (500 mg) Key Supplier
Target Compound (510723-81-6) 2,3,4-trimethoxy-benzyl, THF-methyl 281.35 $248 Santa Cruz, EOS
3,4,5-Trimethoxy analog (356538-15-3) 3,4,5-trimethoxy-benzyl 281.35 $248 EOS Med Chem
Furan analog (510723-72-5) Aromatic furan instead of THF 275.29 Contact LEAPChem
2-Fluoro-benzyl analog (510723-78-1) 2-fluoro-benzyl 237.29 Contact Chemlyte Solutions

Table 2: Impact of Substituents on Properties

Substituent Type Example Compound Effect on Properties
2,3,4-Trimethoxy Target Compound Enhanced hydrophilicity; potential for planar enzyme interactions
3,4,5-Trimethoxy CAS 356538-15-3 Symmetrical substitution may improve binding in symmetrical active sites
Fluorine CAS 510723-78-1 Increased electronegativity; improved membrane permeability
Pyridine ring sc-331730 Introduced basic nitrogen; enhanced hydrogen bonding and solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,3,4-trimethoxybenzylamine with tetrahydrofuran-2-ylmethyl halides under anhydrous conditions (e.g., dry acetone) with a base like K₂CO₃. Refluxing for 18–24 hours ensures complete reaction . Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from petroleum ether. Purity should be confirmed via HPLC (>98%) and NMR spectroscopy to detect residual solvents or byproducts .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR : ¹H and ¹³C NMR to confirm the presence of tetrahydrofuran protons (δ 3.6–4.0 ppm) and trimethoxybenzyl aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : For absolute stereochemistry determination, co-crystallize with a chiral auxiliary and compare with known structures (e.g., Hsp90 inhibitors with trimethoxybenzyl motifs) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for receptor binding (e.g., GPCRs or kinase targets) using fluorescence polarization or SPR assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., ovarian or breast cancer models) at concentrations ranging from 1 nM to 100 μM . Include positive controls (e.g., paclitaxel for cytotoxicity) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Conduct:

  • Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation.
  • Solubility Studies : Measure logP (octanol/water) and adjust formulations (e.g., PEG-based carriers) .
  • Pharmacodynamic Markers : Quantify target engagement in vivo via PET imaging or Western blotting for downstream proteins (e.g., apoptosis markers) .

Q. What strategies improve the selectivity of this compound for specific molecular targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy groups with halogens or methyl groups) and test against panels of related targets .
  • Molecular Docking : Use X-ray structures (e.g., PDB 1UY6) to model interactions with Hsp90 or other proteins. Focus on hydrogen bonding with the tetrahydrofuran oxygen and hydrophobic interactions with trimethoxybenzyl groups .

Q. How can researchers address batch-to-batch variability in biological assay results?

  • Methodological Answer :

  • Quality Control : Standardize reaction conditions (temperature, solvent purity) and use LC-MS to track impurities.
  • Bioassay Normalization : Include internal standards (e.g., reference inhibitors) and use Z’-factor validation to ensure assay robustness .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish experimental noise from true variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine
Reactant of Route 2
Reactant of Route 2
(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine

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